molecular formula C29H27BrFN3 B4332488 2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline

2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline

Cat. No.: B4332488
M. Wt: 516.4 g/mol
InChI Key: JNCBNJWWIHRPFG-UHFFFAOYSA-N
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Description

2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline is a complex organic compound that features a unique combination of functional groups, including an imidazolidine ring, bromine, and fluorine substituents. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.

Properties

IUPAC Name

2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27BrFN3/c1-20-7-12-23(13-8-20)33-17-18-34(24-14-9-21(2)10-15-24)29(33)25-19-22(30)11-16-27(25)32-28-6-4-3-5-26(28)31/h3-16,19,29,32H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCBNJWWIHRPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=C(C=CC(=C3)Br)NC4=CC=CC=C4F)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline typically involves multiple steps, starting with the preparation of the imidazolidine ring. One common method involves the reaction of 1,2-diamines with carbon dioxide in the presence of a base such as tetramethylphenylguanidine and a dehydrative activator like diphenylphosphoryl azide . The resulting imidazolidine intermediate is then further functionalized through a series of substitution reactions to introduce the bromine and fluorine substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline
Reactant of Route 2
Reactant of Route 2
2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline

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